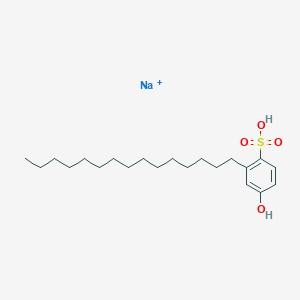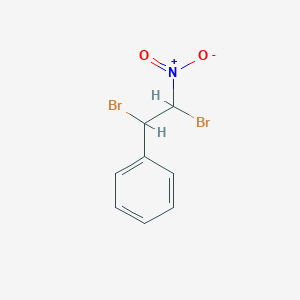![molecular formula C18H11ClN2O4 B14004923 N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide CAS No. 16223-53-3](/img/structure/B14004923.png)
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide is a chemical compound with the molecular formula C17H10ClNO3 and a molecular weight of 311.7 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, as well as a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Applications De Recherche Scientifique
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on prostate cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide include other benzamide derivatives and naphthalene-based compounds. Examples include:
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
- N-(2,3-dimethylphenyl)-2-methoxyacetamido]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a chloro group and a dioxo group on the naphthalene ring
Propriétés
Numéro CAS |
16223-53-3 |
|---|---|
Formule moléculaire |
C18H11ClN2O4 |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H11ClN2O4/c19-13-14(16(23)12-9-5-4-8-11(12)15(13)22)20-18(25)21-17(24)10-6-2-1-3-7-10/h1-9H,(H2,20,21,24,25) |
Clé InChI |
FSYOGPNXDRUAFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


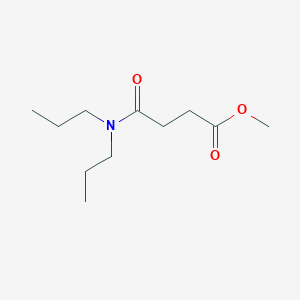
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

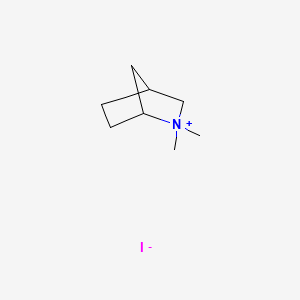
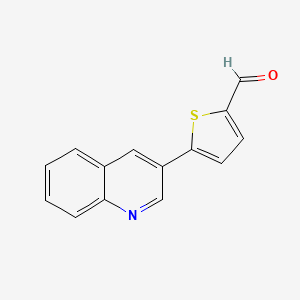
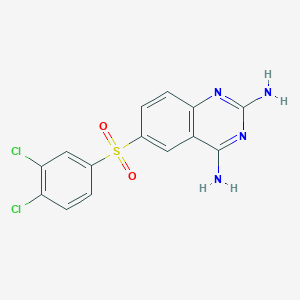
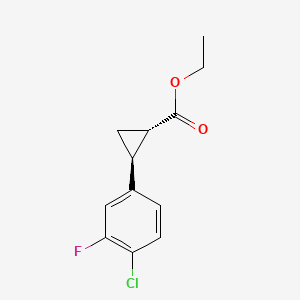
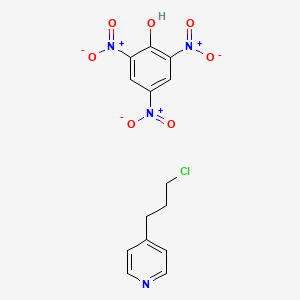
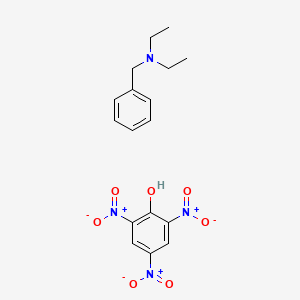
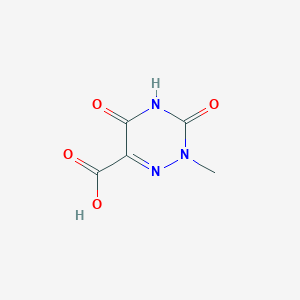
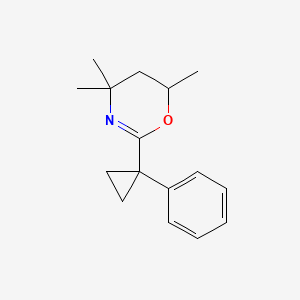
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
